molecular formula C9H10BrNO2 B1335838 2-bromo-N-(3-methoxyphenyl)acetamide CAS No. 29182-94-3

2-bromo-N-(3-methoxyphenyl)acetamide

Cat. No.: B1335838
CAS No.: 29182-94-3
M. Wt: 244.08 g/mol
InChI Key: JWGUWIRYYZPGHM-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-methoxyphenyl)acetamide (CAS: 29182-94-3) is an acetamide derivative featuring a bromoacetyl group attached to a 3-methoxyphenylamine moiety. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.088 g/mol .

Properties

IUPAC Name

2-bromo-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGUWIRYYZPGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392274
Record name 2-bromo-N-(3-methoxyphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-94-3
Record name 2-Bromo-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29182-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of N-(3-methoxyphenyl)acetamide

One common method involves the bromination of N-(3-methoxyphenyl)acetamide using brominating agents like N-bromosuccinimide (NBS) or elemental bromine in an appropriate solvent such as acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the alpha position of the acetamide.

  • Reaction conditions:
    • Solvent: Acetic acid or dichloromethane
    • Brominating agent: NBS or Br2
    • Temperature: 20–60 °C
    • Reaction time: 2–4 hours
  • Outcome: Formation of 2-bromo-N-(3-methoxyphenyl)acetamide with high selectivity and yield.

Acylation of 3-Methoxyaniline with Bromoacetyl Chloride

An alternative method involves direct acylation of 3-methoxyaniline with bromoacetyl chloride under controlled conditions.

  • Reaction conditions:
    • Base: Triethylamine or potassium carbonate to neutralize HCl formed
    • Solvent: Dichloromethane or dimethyl carbonate
    • Temperature: 0–25 °C (ice bath to room temperature)
    • Reaction time: 1–3 hours
  • Procedure: The amine is dissolved in the solvent with base, and bromoacetyl chloride is added dropwise under stirring and nitrogen atmosphere to prevent moisture interference.
  • Outcome: Direct formation of this compound with good yield and purity.

Multi-step Synthesis via 3-Methoxyacetophenone Derivatives

A more elaborate synthetic route involves:

  • Nitration of 1-phenylethanone to form 3-nitroacetophenone.
  • Reduction of the nitro group to 3-aminoacetophenone.
  • Methylation to introduce the methoxy group.
  • Bromination of the acetophenone derivative to introduce the bromo substituent.
  • Conversion to the acetamide derivative.

This method, while longer, allows for precise control over substitution patterns and is useful for producing intermediates for further functionalization.

Method Starting Material Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Bromination of N-(3-methoxyphenyl)acetamide N-(3-methoxyphenyl)acetamide NBS or Br2, Acetic acid or DCM 20–60 2–4 h 75–85 Selective alpha-bromination
Acylation with bromoacetyl chloride 3-Methoxyaniline Bromoacetyl chloride, Triethylamine, DCM 0–25 1–3 h 80–90 Direct acylation, requires moisture control
Multi-step via 3-methoxyacetophenone 1-Phenylethanone Nitration, reduction, methylation, bromination Various Multi-step 60–80 Longer route, high control over substitution
  • The bromination step using NBS is favored for its mild conditions and high selectivity, minimizing over-bromination or side reactions.
  • Acylation with bromoacetyl chloride requires careful control of moisture and temperature to prevent hydrolysis and side reactions.
  • Multi-step synthesis allows for the introduction of additional functional groups but requires purification at each step to maintain overall yield.
  • Use of bases like triethylamine or potassium carbonate is critical to neutralize HCl and drive the acylation reaction to completion.
  • Solvent choice impacts reaction rate and product purity; dichloromethane is preferred for acylation due to its inertness and ease of removal.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction time and prevent decomposition.

The preparation of this compound is well-established through bromination of the corresponding acetamide or direct acylation of 3-methoxyaniline with bromoacetyl chloride. Both methods offer efficient routes with good yields and manageable reaction conditions. Multi-step syntheses provide alternative pathways for complex derivatives. Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents like dimethylformamide (DMF) and moderate temperatures.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions, with solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : 2-bromo-N-(3-methoxyphenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various derivatives.

2. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), showing a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL.
  • Cytotoxicity and Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, exhibiting moderate cytotoxicity against breast cancer cell lines (IC50: 15 μM). This suggests potential for further development as an anticancer agent.

3. Biological Studies

  • Protein Interactions : The compound is utilized in studies involving protein interactions and modifications, aiding in understanding cellular mechanisms and potential therapeutic targets.

Case Studies and Research Findings

Several notable studies have explored the applications and effects of this compound:

  • Antibacterial Efficacy : A study evaluated its effectiveness against MRSA, confirming its potent antibacterial activity with an MIC value indicating strong potential compared to standard antibiotics.
  • Cytotoxicity Assessment : In vitro tests demonstrated selective cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound could be further investigated for anticancer drug development.
Biological ActivityTested Strains/CellsResults
AntibacterialMRSAMIC: 62.5 μg/mL
CytotoxicityMCF-7 (breast cancer)IC50: 15 μM

Table 2: Structural Comparisons

Compound NameStructural FeaturesUnique Aspects
This compoundBromine at C2, methoxy groupHigh reactivity; potential antimicrobial activity
N-(3-methoxyphenyl)acetamideNo bromine; simpler structureLower reactivity; baseline for comparison
2-bromo-N-(4-methoxyphenyl)acetamideBromine at C2; methoxy substitutionDifferent biological profile

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 94–95°C .
  • Synthesis : Prepared via reaction of 3-methoxyaniline with bromoacetyl bromide in dry 1,4-dioxane, yielding 46% after purification by column chromatography .
  • Spectral Data :
    • ¹H NMR (CDCl₃): δ 8.10 (s, NH), 7.27–6.71 (aromatic protons), 4.02 (s, CH₂), 3.81 (s, OCH₃) .
    • ¹³C NMR (DMSO-d₆): δ 164.7 (C=O), 159.5 (OCH₃), 139.7 (aromatic C), 30.4 (CH₂) .

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, due to its reactive bromoacetamide group and electron-donating methoxy substituent.

Below is a detailed analysis of structurally related bromoacetamides, highlighting differences in substituents, physicochemical properties, and applications.

Data Table of Key Bromoacetamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
2-Bromo-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl C₉H₁₀BrNO₂ 244.09 94–95 46 Electron-donating methoxy group; intermediate for anti-parasitic agents .
2-Bromo-N-(4-bromophenyl)acetamide 4-bromophenyl C₈H₇Br₂NO 299.96 148–150 91 Higher yield; dual bromo substituents enhance electrophilicity .
2-Bromo-N-(4-ethoxyphenyl)acetamide 4-ethoxyphenyl C₁₀H₁₂BrNO₂ 258.12 N/A 97% purity Ethoxy group increases lipophilicity .
2-Bromo-N-(2-chlorophenyl)acetamide 2-chlorophenyl C₈H₇BrClNO 248.51 N/A N/A Ortho-chloro substituent introduces steric hindrance .
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide 3-(trifluoromethyl)phenyl C₉H₇BrF₃NO 282.06 N/A N/A Strong electron-withdrawing CF₃ group enhances reactivity .
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide 3-(hexyloxy)phenyl C₁₄H₂₀BrNO₂ 314.22 N/A N/A Long alkoxy chain improves lipid solubility .

Substituent Effects on Properties

Electronic Effects :
  • Methoxy (3-position): Electron-donating nature stabilizes intermediates in nucleophilic substitution reactions, as seen in anti-trypanosomal derivatives .
  • Trifluoromethyl (3-position) : Strong electron-withdrawing effect accelerates reactions in medicinal chemistry applications .
Steric Effects :
  • N-Methylation (e.g., 2-bromo-N-(3-methoxyphenyl)-N-methylacetamide): Reduces hydrogen-bonding capacity, altering solubility and biological interactions .
Thermal Stability :
  • The target compound (mp 94–95°C) has a lower melting point compared to 2-bromo-N-(4-bromophenyl)acetamide (mp 148–150°C), likely due to reduced symmetry and weaker crystal packing .

Biological Activity

2-Bromo-N-(3-methoxyphenyl)acetamide (CAS Number: 29182-94-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxyaniline with bromoacetyl bromide in a suitable solvent under basic conditions. The resulting product can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Table 1: Spectroscopic Data for this compound

TechniqueObservations
NMR Chemical shifts indicating aromatic protons and methoxy group.
IR Characteristic peaks for C=O (amide) and C-H (aromatic) stretching.
Mass Spec Molecular ion peak at m/z 228.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.

Antimicrobial Activity

Research has shown that derivatives of bromoacetamides exhibit significant antimicrobial properties. In a study comparing various bromoacetamides, including this compound, it was found to possess notable activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 20 µM against human breast cancer cells, indicating significant antitumor potential . The compound's mechanism of action may involve the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its biological activity. Modifications to the bromoacetamide structure can lead to variations in potency and selectivity against different biological targets.

Table 2: Biological Activity Comparison of Bromoacetamides

CompoundIC50 (µM)Activity Type
This compound20Antitumor
2-Bromo-N-phenylacetamide30Antitumor
N-(4-chlorophenyl)acetamide25Antimicrobial

Case Studies

  • Antimicrobial Evaluation : A study conducted on various bromoacetamides found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Cytotoxicity Assay : In a comparative analysis with known chemotherapeutics, this compound showed promising results in inhibiting cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-N-(3-methoxyphenyl)acetamide?

Methodological Answer:
The synthesis typically involves bromination of N-(3-methoxyphenyl)acetamide using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A two-step approach is recommended:

Acetylation: React 3-methoxyaniline with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form N-(3-methoxyphenyl)acetamide.

Bromination: Introduce bromine via electrophilic substitution, using a catalyst such as FeBr₃ in DCM at room temperature. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1).
Critical Considerations:

  • Excess bromine may lead to di-substitution; use stoichiometric control .
  • Purification via column chromatography (silica gel, gradient elution) ensures high yield (>75%) and purity (>95%) .

Advanced: How to resolve contradictions in crystallization data for brominated acetamides?

Methodological Answer:
Contradictions in crystallization (e.g., polymorph formation, unit cell discrepancies) require systematic analysis:

Data Validation: Cross-reference single-crystal X-ray diffraction (SCXRD) parameters (e.g., space group, unit cell dimensions) with established databases. For example, orthogonal crystal systems (e.g., P212121) should align with reported metrics (e.g., a=4.78 Å, b=18.77 Å, c=19.38 Å) .

Controlled Recrystallization: Use solvent diffusion (e.g., ethanol/water) at 4°C to isolate thermodynamically stable polymorphs.

DFT Calculations: Compare experimental and computational lattice energies to identify metastable forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
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2-bromo-N-(3-methoxyphenyl)acetamide

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